Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate
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Overview
Description
Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxo group, and a thioxoimidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with various reagents to introduce the thioxoimidazolidinyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: A related compound with a similar chlorophenyl group but different functional groups.
Ethyl (2-chlorobenzoyl)acetate: Another similar compound with a chlorophenyl group in a different position.
Uniqueness
Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
ethyl 3-[5-(2-anilino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]propanoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-2-30-20(28)12-13-25-18(14-19(27)24-16-6-4-3-5-7-16)21(29)26(22(25)31)17-10-8-15(23)9-11-17/h3-11,18H,2,12-14H2,1H3,(H,24,27) |
InChI Key |
JRXACUBMMOZAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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